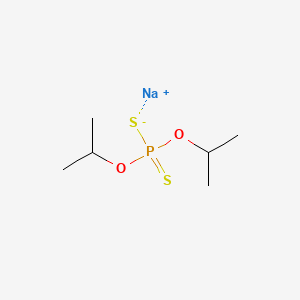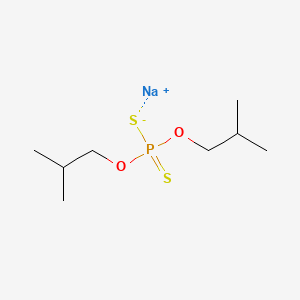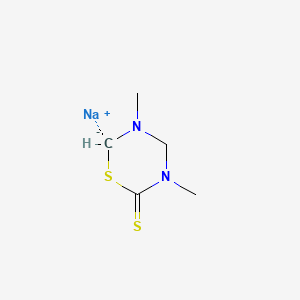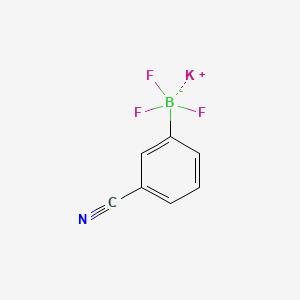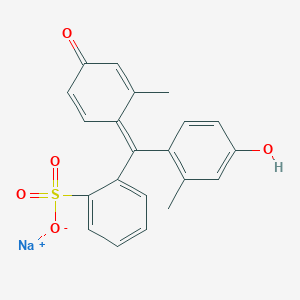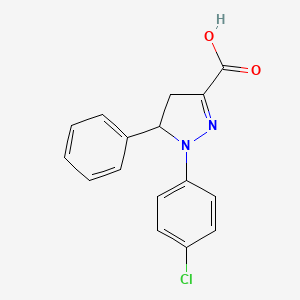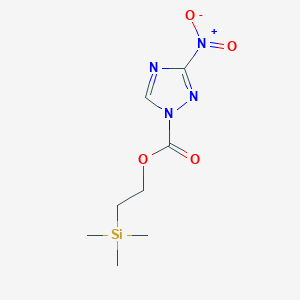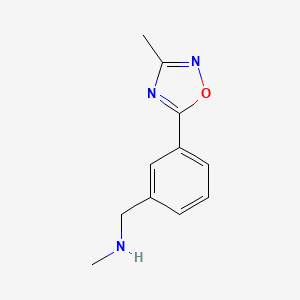
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine: is a chemical compound that features a benzylamine backbone substituted with a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iodine-Assisted Protocol: One efficient method for synthesizing N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine involves an iodine-assisted protocol.
Cyclization of Semicarbazide Derivatives: Another traditional method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride, phosphorus pentachloride, polyphosphoric acid, or trifluoroacetic anhydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield carboxylic acids or aldehydes.
Reduction Products: Reduction can lead to the formation of amines or other reduced heterocycles.
Substitution Products: Substitution reactions can produce various substituted benzylamines or oxadiazole derivatives.
Scientific Research Applications
Chemistry: N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for the development of pharmaceuticals. It may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific biological pathways . The oxadiazole ring is known to be a pharmacophore, which means it can interact with biological targets in a specific manner .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole: This compound has a similar oxadiazole ring but with different substituents, leading to different biological activities.
4-[5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol: Another compound with an oxadiazole ring, used in anticancer research.
Uniqueness: N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives .
Properties
IUPAC Name |
N-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMVARCHFJQGJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640216 |
Source


|
| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-59-2 |
Source


|
| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
